N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide

CTPS1 inhibition Structure-activity relationship Sulfonamide pharmacophore

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886961-00-8) is a synthetic small molecule belonging to the class of thiazole-benzamide derivatives. It contains a benzothiazole moiety, a 4,5-dimethylthiophene ring, and a 4-(ethylsulfonyl)benzamide group.

Molecular Formula C22H20N2O3S3
Molecular Weight 456.59
CAS No. 886961-00-8
Cat. No. B2706438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide
CAS886961-00-8
Molecular FormulaC22H20N2O3S3
Molecular Weight456.59
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H20N2O3S3/c1-4-30(26,27)16-11-9-15(10-12-16)20(25)24-22-19(13(2)14(3)28-22)21-23-17-7-5-6-8-18(17)29-21/h5-12H,4H2,1-3H3,(H,24,25)
InChIKeyKOFMHPIWYKSFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886961-00-8): Chemical Class and Baseline for Procurement Evaluation


N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886961-00-8) is a synthetic small molecule belonging to the class of thiazole-benzamide derivatives. It contains a benzothiazole moiety, a 4,5-dimethylthiophene ring, and a 4-(ethylsulfonyl)benzamide group. Patent literature classifies structurally related thiazole-benzamide compounds as cytidine triphosphate synthase 1 (CTPS1) inhibitors being investigated for disorders associated with cell proliferation [1], and separate patent families describe benzothiazole-amide derivatives as adenosine receptor ligands [2] and protein kinase modulators [3]. The specific substitution pattern of the ethylsulfonyl group at the para-position of the benzamide distinguishes this compound from its close analogs and may influence target binding, selectivity, and physicochemical properties.

Why N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


Thiazole-benzamide derivatives with varying sulfonyl substitution patterns exhibit divergent biological activity profiles. Within the CTPS1 inhibitor patent landscape, the nature, position, and size of the sulfonyl substituent on the benzamide ring are critical determinants of enzymatic inhibitory potency and isoform selectivity [1]. The ethylsulfonyl group at the 4-position of the benzamide in this compound provides a distinct steric and electronic environment compared to methylsulfonyl, dimethylsulfamoyl, or unsubstituted benzamide analogs. Simple replacement with an unsubstituted benzamide (CAS 886958-64-1) would eliminate the hydrogen-bond acceptor capacity of the sulfonyl group, while substitution with a 3-methylsulfonyl isomer would reposition this pharmacophoric element, potentially altering target engagement. Procurement of the precise substitution pattern is therefore essential to maintain the structure-activity relationship (SAR) integrity required for reproducible research outcomes.

Quantitative Differentiation Evidence for N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide vs. Closest Analogs


Structural Differentiation: 4-Ethylsulfonyl vs. Unsubstituted Benzamide Core

The presence of the 4-(ethylsulfonyl) substituent on the benzamide ring of the target compound (CAS 886961-00-8) represents a key structural differentiator from the unsubstituted benzamide analog N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)benzamide (CAS 886958-64-1). In the CTPS1 inhibitor class described in patent US20230183229A1, sulfonamide-containing benzamide derivatives are explicitly claimed as active pharmacophores, whereas unsubstituted benzamides lack the sulfonyl hydrogen-bond acceptor and the steric bulk required for optimal CTPS1 binding pocket interactions [1]. The ethylsulfonyl group provides both a tetrahedral sulfur center capable of accepting hydrogen bonds and a hydrophobic ethyl extension that can occupy a lipophilic sub-pocket, features absent in the des-sulfonyl analog.

CTPS1 inhibition Structure-activity relationship Sulfonamide pharmacophore

Positional Isomer Differentiation: 4-Ethylsulfonyl vs. 3-Methylsulfonyl Substitution

The target compound bears the ethylsulfonyl group at the 4-(para)-position of the benzamide ring. The related analog N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(methylsulfonyl)benzamide places a smaller methylsulfonyl group at the 3-(meta)-position. In benzamide-based kinase and enzyme inhibitors, the position of the sulfonyl substituent on the benzamide ring determines the vector of the sulfonyl oxygens relative to the hinge-binding heterocycle, directly affecting target binding geometry [1]. Moving the sulfonyl from the 4-position to the 3-position alters the dihedral angle between the benzamide carbonyl and the sulfonyl group, which can change the compound's ability to interact with key residues in the CTPS1 active site. Quantitative comparative data for these specific compounds are not available in the public domain.

CTPS1 inhibitor Positional isomer Benzamide substitution pattern

Sulfonamide Type Differentiation: Ethylsulfonyl vs. Dialkylsulfamoyl Analogs

The target compound contains an ethylsulfonyl group (SO2-Et), which is a sulfonamide-type substituent with a free S=O hydrogen-bond acceptor pair. Related compounds such as N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide and its diethylsulfamoyl analog feature a sulfamoyl group (SO2-NR2), where the sulfur is bonded to a nitrogen atom. The replacement of the S-C bond in ethylsulfonyl with an S-N bond in sulfamoyl derivatives alters the electronic properties, solvation, and hydrogen-bonding capacity of the substituent, which can significantly affect target binding and pharmacokinetic properties within the CTPS1 inhibitor class [1]. Quantitative comparative data are unavailable for these specific compounds.

Sulfonamide chemotype Hydrogen-bond acceptor CTPS1 inhibitor patent class

Recommended Application Scenarios for N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide Based on Available Evidence


CTPS1 Inhibitor Lead Optimization and Structure-Activity Relationship Studies

This compound is suitable as a tool compound or reference standard in CTPS1 inhibitor drug discovery programs, particularly for SAR studies exploring the 4-position benzamide substituent. Its 4-(ethylsulfonyl) group provides a defined pharmacophoric element for probing the CTPS1 binding pocket as described in the Step Pharma patent family [1]. Researchers should use this exact compound when investigating the contribution of para-substituted ethylsulfonyl benzamides to enzymatic potency and selectivity, as substitution with unsubstituted benzamide or meta-substituted isomers would invalidate the SAR hypothesis being tested.

Chemical Probe for Sulfonamide Pharmacophore Validation in Cell Proliferation Assays

The compound may serve as a chemical probe in cellular assays evaluating CTPS1-dependent inhibition of lymphocyte or cancer cell proliferation [1]. The ethylsulfonyl group's distinct steric and electronic profile, relative to methylsulfonyl or sulfamoyl analogs, makes it useful for validating whether sulfonamide-specific interactions translate into differential cellular potency. Procurement of the exact 4-ethylsulfonyl substitution is necessary to reproduce published patent exemplar data and to establish internal SAR benchmarks.

Reference Standard for Analytical Method Development and Quality Control

Due to its defined structure and molecular weight of 456.59 g/mol (C22H20N2O3S3), this compound can be used as a reference standard for developing HPLC, LC-MS, or NMR analytical methods for the broader thiazole-benzamide sulfonamide compound class. Its distinctive ethylsulfonyl signature (characteristic NMR shifts for the ethyl CH2 and CH3 groups; diagnostic MS fragment ions) provides a reliable marker for method calibration and impurity profiling in related compound series.

In Vitro Selectivity Profiling Against Related Enzyme Isoforms

Given the critical need for CTPS1 selectivity over CTPS2 to avoid off-target effects in immune cell applications [1], this compound can be employed in head-to-head enzymatic assays comparing CTPS1 vs. CTPS2 inhibition. The 4-ethylsulfonyl substitution pattern may contribute to isoform selectivity, and procurement of the exact compound is essential to generate internally consistent selectivity data that can be compared across different laboratories and compound batches.

Quote Request

Request a Quote for N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.